molecular formula C16H17BrClN3O2S B2809727 2-(4-Bromobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215536-34-7

2-(4-Bromobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2809727
CAS No.: 1215536-34-7
M. Wt: 430.75
InChI Key: FQJNXZPIEUTRGF-UHFFFAOYSA-N
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Description

The compound you’re asking about is a complex organic molecule that contains several functional groups, including an amide, a pyridine, and a tetrahydrothieno group. These types of compounds are often used in medicinal chemistry due to their potential biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and tetrahydrothieno rings would likely make this compound aromatic, contributing to its stability .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The amide group could participate in condensation or hydrolysis reactions, while the pyridine ring could undergo electrophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could allow for hydrogen bonding, affecting its solubility and boiling point .

Scientific Research Applications

Synthesis and Characterization

Compounds derived from 2-(4-Bromobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride and their analogues have been synthesized using both conventional chemical methods and microwave-assisted techniques. These compounds, including isothiazolopyridines, pyridothiazines, and pyridothiazepines, are of interest due to their valuable biological activities. The use of microwave-assisted reaction conditions provided higher yields in shorter times compared to conventional synthesis methods (Youssef et al., 2012).

Antimicrobial and Antimycobacterial Activity

Several derivatives of tetrahydrothieno[2,3-c]pyridine-3-carboxamide have been evaluated for their antimicrobial and antimycobacterial properties. Some derivatives showed significant activity against Mycobacterium tuberculosis (MTB) and other bacterial strains, indicating their potential as antimycobacterial agents. This includes the development of compounds with better potency than existing antimycobacterial drugs like Ethambutol and Ciprofloxacin, highlighting the promise of these compounds in treating tuberculosis and related infections (Nallangi et al., 2014).

Molecular Modification for Drug Development

Molecular modification techniques have been employed to enhance the biological activity of known antimycobacterial molecules. By synthesizing derivatives of tetrahydrothieno[2,3-c]pyridine-3-carboxamide, researchers have developed new compounds with improved activity against Mycobacterium tuberculosis, demonstrating the effectiveness of molecular hybridization in drug development (Samala et al., 2014).

Antibacterial Activity

A series of 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues were synthesized and tested for their antibacterial activity against various strains such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. The research explored the correlation between the molecular structure and antibacterial activity, aiming to identify new antibacterial agents based on the tetrahydrothieno[2,3-c]pyridine scaffold (Doshi et al., 2015).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many compounds with similar structures are used as kinase inhibitors, interacting with the ATP-binding site of the enzyme .

Safety and Hazards

As with any chemical compound, the safety and hazards would depend on various factors including its reactivity, toxicity, and handling procedures. Proper safety measures should always be taken when handling chemical compounds .

Future Directions

Future research could involve further exploration of the biological activity of this compound, potentially leading to its use in medicinal applications. Additionally, modifications could be made to its structure to enhance its properties or create new compounds with different activities .

Properties

IUPAC Name

2-[(4-bromobenzoyl)amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O2S.ClH/c1-20-7-6-11-12(8-20)23-16(13(11)14(18)21)19-15(22)9-2-4-10(17)5-3-9;/h2-5H,6-8H2,1H3,(H2,18,21)(H,19,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJNXZPIEUTRGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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